molecular formula C17H18N2OS B2377819 (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone CAS No. 1797562-22-1

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

Cat. No. B2377819
CAS RN: 1797562-22-1
M. Wt: 298.4
InChI Key: YLNCYDLNAFRGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, thereby altering various physiological processes.
Biochemical and Physiological Effects
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, modulation of various signaling pathways, and alteration of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in lab experiments include its easy synthesis, high purity, and potential applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone. These include:
1. Further investigation of its mechanism of action and its potential applications in the treatment of various diseases.
2. Synthesis of new derivatives of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone with improved properties and potential applications.
3. Development of new methods for the synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone and its derivatives.
4. Investigation of the potential applications of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in material science.
5. Study of the toxicity and safety of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone in vivo.
In conclusion, (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone involves the reaction between 2-pyridinemethanamine and 2-aminothiophenol in the presence of a suitable catalyst. The resulting compound has a molecular formula of C16H16N2OS and a molecular weight of 284.38 g/mol.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-8-4-5-10-18-15)19-11-9-16(21-13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNCYDLNAFRGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

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